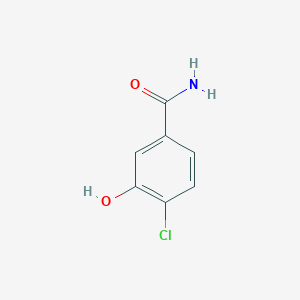

4-Chloro-3-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXEOBFNLJYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668955 | |

| Record name | 4-Chloro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943750-52-5 | |

| Record name | 4-Chloro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Hydroxybenzamide and Its Derivatives

Direct Synthetic Approaches to the Core 4-Chloro-3-hydroxybenzamide Scaffold

Direct approaches aim to construct the final molecule by forming the key benzamide (B126) linkage on a pre-functionalized aromatic ring or by introducing the necessary chloro and hydroxy substituents onto a pre-formed benzamide scaffold.

The formation of the amide bond is a critical step. This is typically achieved by reacting an activated form of 4-chloro-3-hydroxybenzoic acid with an amine source. The most common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia (B1221849) to form the primary benzamide.

For related, more complex structures, such as N-substituted benzamides, the corresponding amine is used instead of ammonia. For example, the synthesis of indapamide, a related sulfonamide-containing benzamide, involves the reaction of 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole in a solvent like tetrahydrofuran (B95107) in the presence of a base like triethylamine (B128534). google.com This illustrates the general principle of coupling an activated benzoic acid derivative with an amino compound to forge the amide bond.

An alternative strategy involves starting with a simpler benzamide and introducing the chloro and hydroxy groups in the desired positions. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the amide group and any other existing substituents.

Modern synthetic methods offer precise control over the position of substitution. For instance, palladium-catalyzed C-H chlorination has been demonstrated for the ortho-selective chlorination of N-quinolinylbenzamide derivatives. figshare.comfigshare.com By using a suitable directing group, it is possible to selectively functionalize the C-H bond adjacent to the amide substituent.

Similarly, regioselective C-H hydroxylation can be achieved using transition metal catalysts. Studies have shown that Ru(II) and Pd(II) catalysts can direct the hydroxylation to different positions on N-alkyl-benzanilides, with the regioselectivity being controlled by steric and electronic factors. rsc.org These advanced methods provide a potential route to introduce the hydroxyl group at the C-3 position of a 4-chlorobenzamide (B146232) precursor with high precision.

Synthesis of Key Precursors and Intermediate Compounds

The primary precursor for this compound is 4-chloro-3-hydroxybenzoic acid. A common route to this intermediate begins with the nitration of the more readily available p-chlorobenzoic acid. This reaction yields 4-chloro-3-nitrobenzoic acid. prepchem.com The subsequent steps would involve the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to install the hydroxyl group.

The nitration of p-chlorobenzoic acid can be performed using various nitrating agents and conditions, leading to high yields of the desired 4-chloro-3-nitrobenzoic acid intermediate. guidechem.com

| Reagent System | Solvent | Temperature | Yield | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | - | 10°C - 25°C | 98.7% | prepchem.com |

| Mixed Acid | Dichloromethane | Boiling Point | >97% | guidechem.com |

| Conc. HNO₃ | - | <20°C | 90% | guidechem.com |

Another key precursor, 3-amino-4-hydroxybenzoic acid, can be prepared by the catalytic hydrogenation of 4-hydroxy-3-nitrobenzoic acid using palladium on carbon. epo.org This highlights the general utility of nitro-to-amine reduction in the synthesis of functionalized benzoic acids.

To facilitate the amidation reaction, the carboxylic acid group of the benzoic acid precursor is often activated by converting it into an acyl chloride. This transformation is typically accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com For example, 4-hydroxybenzoic acid can be converted to 4-hydroxybenzoyl chloride by heating with thionyl chloride. google.com Similarly, 3-chloro-4-hydroxybenzoic acid has been converted to its acyl chloride using thionyl chloride. prepchem.com Another effective reagent for this conversion is oxalyl dichloride. chemicalbook.com

| Reagent | Solvent | Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Toluene (B28343) or Benzene (B151609) | Reflux / Heat | google.comprepchem.com |

| Oxalyl Dichloride | Dichloromethane / DMF | 20°C | chemicalbook.com |

Derivatization Strategies for Advanced this compound Analogs and Conjugates

The core structure of this compound can be modified to generate a library of analogs with potentially new properties. Derivatization can occur at several sites on the molecule, including the amide nitrogen, the phenolic hydroxyl group, and the aromatic ring itself.

N-Derivatization: The hydrogen atoms on the amide nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by reacting the corresponding acyl chloride (4-chloro-3-hydroxybenzoyl chloride) with a primary or secondary amine, as exemplified by the synthesis of N-substituted benzamides like indapamide. google.com

O-Derivatization: The phenolic hydroxyl group is a prime site for modification. It can be alkylated to form ethers or acylated to form esters. These reactions add functionality that can alter the molecule's physical and chemical properties. Reagents like benzoyl chloride can be used for acylation of hydroxyl groups.

Ring Derivatization: Further functionalization of the aromatic ring is possible, although the existing substituents will direct the position of any new groups.

The use of derivatizing reagents is a common strategy in analytical chemistry to enhance the detectability of molecules, and the principles can be applied synthetically. ddtjournal.comresearchgate.net For example, reagents that react with hydroxyl groups, such as those used for analysis via liquid chromatography-mass spectrometry, highlight the reactivity of this functional group for creating conjugates. ddtjournal.com

Modification at the Amide Nitrogen (N-Substituted Benzamides)

The formation of N-substituted benzamides is a fundamental approach to diversifying the this compound scaffold. This is typically achieved by creating an amide bond between the parent carboxylic acid (4-chloro-3-hydroxybenzoic acid) and a primary or secondary amine. The carboxylic acid group is often activated to facilitate the reaction.

A common method involves converting the carboxylic acid to a more reactive acyl chloride. For instance, 4-chloro-3-sulphamoylbenzoyl chloride has been reacted with 1-amino-2,3-dihydro-2-methylindole to produce the N-substituted benzamide known as indapamide. google.com This type of reaction is generally carried out in a suitable solvent like tetrahydrofuran, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. google.com

Alternatively, peptide coupling agents can be used to directly form the amide bond without isolating the acyl chloride intermediate. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for this purpose. In a general procedure, the carboxylic acid is mixed with the desired amine and the coupling agent in a solvent such as dichloromethane, with a base like triethylamine added to facilitate the reaction. researchgate.net

The synthesis of various N-substituted benzamide derivatives has been reported as a strategy in the development of new therapeutic agents. nih.govnih.gov For example, a series of N-substituted benzamides were synthesized based on the structure of Entinostat (MS-275) to evaluate their anti-proliferative activities. researchgate.net

Table 1: General Methods for N-Substitution

| Method | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| Acyl Chloride Method | Carboxylic acid, Amine | Thionyl chloride or PCl3 to form acyl chloride, then amine addition, often with a base (e.g., triethylamine). google.comnih.gov | N-Substituted Benzamide |

| Coupling Agent Method | Carboxylic acid, Amine | Coupling agents (e.g., HBTU, CDI), base, organic solvent. researchgate.net | N-Substituted Benzamide |

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound is another key site for chemical modification, primarily through etherification and esterification reactions.

Etherification: This process involves converting the hydroxyl group (-OH) into an ether (-OR). A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like potassium carbonate or sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., benzyl (B1604629) chloride) to form the ether. This approach was used in the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, where a hydroxyl group on a benzohydrazide (B10538) was benzylated using benzyl chloride and potassium carbonate in DMF. nih.gov

Esterification: The hydroxyl group can be converted into an ester (-OOCR) by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). ncerthelp.com The reaction with an acid chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl formed. ncerthelp.com This reaction, when applied to phenols, is also known as acetylation if an acetyl group is introduced. ncerthelp.com For example, the acetylation of salicylic (B10762653) acid with acetic anhydride produces the well-known compound aspirin. ncerthelp.com The esterification of hydroxybenzoic acids can also be achieved by reacting them with a halocarbon in a liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com

Exploration of Additional Substituents on the Aromatic Ring

Introducing new functional groups onto the aromatic ring of this compound allows for further structural diversification. The position of new substituents is directed by the existing chloro, hydroxyl, and amide groups. Standard electrophilic aromatic substitution reactions can be employed for this purpose.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. chemmethod.com The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of specific isomers. chemmethod.com

Halogenation: Additional halogen atoms can be introduced onto the ring using reagents like bromine or chlorine, often with a Lewis acid catalyst.

Friedel-Crafts Reactions: Alkyl or acyl groups can be added to the ring using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride. ijraset.com

Diazotization and Coupling: An amino group, if present or introduced onto the ring, can be converted to a diazonium salt. This salt can then be used in various reactions, such as the Sandmeyer reaction to introduce a range of substituents or in azo coupling reactions to form azo compounds. ekb.eg

The synthesis of complex molecules often involves multi-step processes to build a substituted aromatic core. For example, the synthesis of rafoxanide (B1680503) involves the condensation of 3,5-diiodosalicylic acid with 3-chloro-4-(4'-chlorophenoxy)aminobenzene, demonstrating the assembly of a highly substituted benzamide derivative. nih.gov

Advanced Synthetic Techniques and Optimization in Benzamide Chemistry

Modern synthetic chemistry emphasizes not only the creation of new molecules but also the efficiency, speed, and environmental impact of the synthetic process. Advanced techniques are increasingly applied to the synthesis of benzamides and their derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. pharmacophorejournal.comnih.gov This technique allows for efficient and direct heating of the reaction mixture, as the microwave energy is absorbed directly by polar molecules. nih.gov

In the context of benzamide-related structures, microwave-assisted synthesis has been successfully employed. For example, a series of 1H-benzimidazole derivatives were synthesized with moderate to excellent yields (40% to 99%) using microwave irradiation. rsc.org Similarly, N'-(substituted)-4-nitrobenzohydrazides and their subsequent conversion to azetidinone derivatives were achieved using microwave heating. researchgate.net The advantages include simple procedures, fast reaction rates, and mild reaction conditions. pharmacophorejournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Benefit of Microwave |

|---|---|---|---|

| Schiff Base Formation | Refluxing for several hours | Irradiation for a few minutes | Reduced time, higher yield. nih.govresearchgate.net |

Catalytic Methods in Benzamide Synthesis

Catalysis plays a crucial role in the synthesis of benzamides and their precursors, offering pathways with higher efficiency and selectivity.

Catalysis in Precursor Synthesis: The synthesis of key intermediates often relies on catalytic methods. For instance, Friedel-Crafts acylation, a common method for forming aryl ketones (precursors to some benzamide derivatives), is catalyzed by Lewis acids like anhydrous aluminum chloride. ijraset.com More environmentally friendly solid acid catalysts, such as K-10 clay supported metal chlorides, have also been developed for these reactions, yielding products up to 97%. ijraset.com The oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehydes, another important class of precursors, can be achieved using cobalt (II) chloride as a catalyst in the presence of a base. google.com

Catalysis in Amide Bond Formation: As mentioned previously (Section 2.3.1), the direct formation of the amide bond from a carboxylic acid and an amine is often facilitated by coupling agents which act as catalysts for the condensation reaction. researchgate.net In some specialized syntheses, in-situ formation of an acid chloride using a catalytic amount of a reagent like PCl₃ can be employed, avoiding the need to isolate the reactive intermediate. nih.gov

Process Optimization for Yield and Purity in Research Synthesis

Maximizing the yield and purity of a target compound is a central goal in chemical synthesis. azom.com This is achieved through systematic optimization of reaction parameters.

Reaction Kinetics: Adjusting temperature, pressure, and reactant concentrations can significantly influence the reaction rate and the formation of side products. azom.com For example, the yield of 4-Chloro,4'-Hydroxybenzophenone was optimized by carrying out the reaction at 40°C and adjusting the amount of catalyst used. ijraset.com

Solvent and pH Control: The choice of solvent can affect reactant solubility and reaction pathways. In one synthesis, changing the solvent from toluene to xylene increased the reaction yield from 52% to 82%. nih.gov Similarly, controlling the pH is critical in reactions where acidic or basic conditions can promote or hinder the desired transformation. The synthesis of (R)-4-chloro-3-hydroxybutyronitrile, for example, requires weakly basic conditions (pH 8.0-10.0) for optimal yield. google.com

Purification Techniques: The final purity of a compound depends on effective purification. This can involve recrystallization, which selects for the desired compound to crystallize out of a supersaturated solution, leaving impurities behind. Chromatographic techniques, such as column chromatography, are also widely used to separate the target compound from byproducts and unreacted starting materials. nih.gov

Through careful control of these factors, chemists can improve the efficiency of synthetic routes, making them more viable for producing high-quality materials for further research. azom.com

Isolation and Purification Methodologies for Research-Grade Compounds

The isolation and purification of this compound are critical to ensure the material is of sufficient purity for research applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a powerful and commonly used technique for the purification of solid organic compounds. youtube.com The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. For amides, polar solvents are often effective. researchgate.net Based on general principles for similar compounds, suitable solvents for the recrystallization of this compound could include hot water, dilute ethanol, acetone, or acetonitrile. researchgate.netprepchem.com The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. youtube.com

Column chromatography is another indispensable technique for the purification of organic compounds. reddit.com This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). For aromatic amides, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. In some cases, for more polar amides, reversed-phase chromatography using a C18 stationary phase with a mobile phase of methanol (B129727) and water may be more effective. biotage.com

A solid-phase workup procedure has also been developed that allows for the purification of amides without the need for a traditional aqueous workup or chromatography. This involves the use of commercially available resins to capture impurities. nih.gov

The purity of the final compound is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point. A sharp melting point range close to the literature value is indicative of high purity. youtube.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the purified this compound.

The following table outlines common purification techniques for research-grade benzamides:

| Technique | Stationary/Solid Phase | Mobile Phase/Solvent | Principle of Separation |

| Recrystallization | Crystalline solid | Ethanol, Acetone, Acetonitrile, Water, or mixtures | Differential solubility at varying temperatures |

| Column Chromatography (Normal Phase) | Silica Gel | Hexane/Ethyl Acetate mixtures | Differential adsorption and polarity |

| Column Chromatography (Reversed Phase) | C18-functionalized silica | Methanol/Water mixtures | Differential partitioning based on hydrophobicity |

| Solid-Phase Workup | Ion-exchange or scavenger resins | Organic solvent | Selective binding of impurities or the product |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-Chloro-3-hydroxybenzamide can be inferred.

¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic region will be of particular interest for confirming the substitution pattern on the benzene (B151609) ring.

The three aromatic protons (H-2, H-5, and H-6) will exhibit specific chemical shifts and coupling patterns. The proton at the C-2 position (H-2), being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The proton at C-5 is anticipated to be influenced by the adjacent chlorine atom, while the H-6 proton will be ortho to the hydroxyl group. The amide (-CONH₂) protons are expected to appear as a broad singlet, and the hydroxyl (-OH) proton will also likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | J ≈ 2.0 Hz |

| H-5 | 7.3 - 7.5 | d | J ≈ 8.5 Hz |

| H-6 | 7.0 - 7.2 | dd | J ≈ 8.5, 2.0 Hz |

| -OH | 9.5 - 10.5 | br s | N/A |

| -NH₂ | 7.0 - 8.0 | br s | N/A |

Note: Predicted values are based on analogous compounds and general NMR principles. The use of a solvent like DMSO-d₆ is assumed, which would allow for the observation of exchangeable protons.

¹³C NMR Analysis for Carbon Skeletal Information

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show seven signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon will be the most downfield. The carbon atoms attached to the electronegative chlorine and oxygen atoms (C-4 and C-3, respectively) will have characteristic chemical shifts. The remaining aromatic carbons will appear at chemical shifts typical for a substituted benzene ring.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 128 - 132 |

| C-2 | 125 - 129 |

| C-3 | 150 - 154 |

| C-4 | 120 - 124 |

| C-5 | 130 - 134 |

| C-6 | 115 - 119 |

| C=O | 168 - 172 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-2, C-5, and C-6) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and for confirming the placement of the substituents. For example, correlations from H-2 to the carbonyl carbon (C=O) and C-6 would be expected. Similarly, the amide protons could show a correlation to the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C=O, C-Cl, and aromatic C-H and C=C bonds. The broadness and position of the O-H and N-H stretching bands can also provide insights into hydrogen bonding.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H (amide) | 3100 - 3500 (two bands, medium) | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (amide I) | 1640 - 1680 | Stretching |

| N-H (amide II) | 1580 - 1620 | Bending |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (hydroxyl) | 1200 - 1300 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Cl stretch is also expected to be observable.

Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Description of Vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (amide I) | 1640 - 1680 | Stretching |

| C=C (aromatic ring) | 1550 - 1620 | Ring stretching |

| C-Cl | 700 - 850 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides precise molecular mass data and offers insights into the molecule's stability and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. The molecular formula of this compound is C₇H₆ClNO₂. Based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), the theoretical exact mass can be calculated. This precise measurement is crucial for confirming the compound's elemental formula and distinguishing it from isomers or other compounds with the same nominal mass.

The calculated monoisotopic mass for this compound is 171.0087061 Da. nih.gov This value serves as a key identifier in its chemical analysis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₂ | Calculated |

| Nominal Mass | 171 g/mol | Calculated |

| Monoisotopic Mass | 171.0087061 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm molecular structures by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the established fragmentation rules for benzamides, phenols, and halogenated aromatic compounds. researchgate.netlibretexts.orgwikipedia.org

Upon ionization (e.g., by electron impact or electrospray), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ is formed. The primary fragmentation routes for benzamides typically involve the cleavage of the bonds adjacent to the carbonyl group. researchgate.netmiamioh.edu A key fragmentation step is the loss of the amino radical (•NH₂) to form the 4-chloro-3-hydroxybenzoyl cation. This cation is resonance-stabilized and can undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule to produce a chlorohydroxyphenyl cation. Alternative pathways may include the loss of a chlorine radical (•Cl) or the elimination of HCl.

The presence of the hydroxyl group can also direct fragmentation, potentially through rearrangement reactions. acs.org The interplay of the chloro, hydroxyl, and amide functional groups results in a characteristic fragmentation pattern that can be used to confirm the substitution pattern on the aromatic ring.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) | Notes |

|---|---|---|---|---|

| 171 ([M]⁺˙) | [C₇H₅ClNO]⁺ | •NH₂ | 155 | Formation of the acylium ion. |

| 155 | [C₆H₄ClO]⁺ | CO | 127 | Decarbonylation of the acylium ion. |

| 171 ([M]⁺˙) | [C₇H₆NO₂]⁺ | •Cl | 136 | Loss of chlorine radical. |

| 127 | [C₆H₄O]⁺˙ | HCl | 92 | Loss of HCl from a fragment ion. |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the material's physical properties.

As of the current literature review, a complete single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, based on the known crystal structures of related compounds, such as 4-Hydroxybenzamide and other substituted benzamides, the key intermolecular interactions that dictate the solid-state structure of this compound can be predicted. researchgate.netmdpi.com

Biological and Pharmacological Investigations of 4 Chloro 3 Hydroxybenzamide

Antimicrobial Efficacy Studies

The antimicrobial properties of 4-Chloro-3-hydroxybenzamide and its derivatives have been a subject of scientific investigation, with studies exploring its effectiveness against a range of microbial pathogens.

Antibacterial Activity Against Various Bacterial Strains

Research into the antibacterial effects of compounds structurally related to this compound has shown promising results, particularly against Gram-positive bacteria. Derivatives such as 4-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of Gram-positive and Gram-negative bacteria is not extensively detailed in the reviewed literature, the activity of its analogues suggests a potential for antibacterial efficacy. For instance, certain 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacteria.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| 4-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamide analogue | Methicillin-resistant Staphylococcus aureus (MRSA) | Data on bactericidal effect reported, specific MICs vary |

| 4-chloro-2-mercaptobenzenesulfonamide derivative | Anaerobic Gram-positive bacteria | Promising activity reported |

Antifungal and Antimycobacterial Potency Evaluations

The investigation into the antifungal and antimycobacterial potential of this compound and its chemical relatives has uncovered noteworthy findings. Studies on N-(4-halobenzyl)amides, which share structural similarities, have demonstrated activity against various Candida species. However, specific MIC values for this compound against common fungal pathogens such as Aspergillus niger and Candida albicans require further elucidation.

In the realm of antimycobacterial research, nitrobenzamide derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis. While these findings are significant for the broader class of compounds, the direct antimycobacterial potency of this compound against strains like M. tuberculosis H37Rv remains an area for more focused investigation. The activity of related compounds suggests that the core benzamide (B126) structure could serve as a scaffold for the development of new antimycobacterial agents.

Anti-inflammatory Mechanisms and Therapeutic Potential

The anti-inflammatory properties of phenolic compounds, including derivatives of hydroxybenzoic acid, are well-documented. The therapeutic potential of this compound in modulating inflammatory responses is an area of active research. The primary mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

While direct studies detailing the inhibitory effects of this compound on COX and LOX pathways are not extensively covered in the available literature, the general anti-inflammatory activity of related phenolic acids suggests that it may exert its effects through similar mechanisms. Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Further research is needed to specifically characterize the interaction of this compound with these enzymatic targets and to fully understand its anti-inflammatory mechanism and therapeutic potential.

Oncological Research: Cytotoxic and Antiproliferative Activities in Cancer Cell Lines

In the field of oncology, the cytotoxic and antiproliferative effects of various chemical entities are of paramount importance. Research into benzamide and naphthoquinone derivatives has revealed significant anti-tumor activities. For instance, compounds such as N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide have demonstrated cytotoxic effects against human prostate cancer cell lines.

Similarly, certain benzimidazole (B57391) derivatives have shown cytotoxic activity against colon and breast cancer cell lines. While these findings highlight the potential of the broader benzamide chemical class in cancer research, specific IC50 values for this compound against a panel of human cancer cell lines are not yet well-established in the reviewed scientific literature. The antiproliferative mechanisms of these related compounds often involve the induction of apoptosis and cell cycle arrest. Future studies are warranted to determine the specific cytotoxic profile and mechanisms of action of this compound in various cancer cell lines.

Table 2: Cytotoxic Activity of Related Benzamide and Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Human prostate cancer | Reported cytotoxic effects |

| Benzimidazole derivative | HCT-116 (Colon) | Varies with specific derivative |

| Benzimidazole derivative | MCF-7 (Breast) | Varies with specific derivative |

Enzyme Inhibition and Modulatory Effects

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern drug discovery. The potential of this compound to act as an enzyme inhibitor has been explored in the context of viral diseases and angiogenesis.

Inhibition of Specific Enzyme Targets (e.g., Influenza Endonuclease, Tie-2 Kinase)

The influenza virus endonuclease is a critical enzyme for viral replication, making it an attractive target for antiviral drug development. While various compounds have been identified as inhibitors of this enzyme, the specific inhibitory activity of this compound against influenza endonuclease has not been explicitly detailed in the reviewed literature.

Similarly, Tie-2 kinase is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of Tie-2 kinase is a promising strategy in cancer therapy. Although a range of Tie-2 kinase inhibitors have been developed, the direct inhibitory effect and IC50 value of this compound against this enzyme are not yet reported. The structural features of this compound may warrant its investigation as a potential inhibitor of these and other clinically relevant enzymes.

Modulation of Other Relevant Enzymes (e.g., DNA Gyrase-A, Histone Deacetylases, HIV-1 Integrase)

There is currently no publicly available data from in vitro or in vivo studies demonstrating the modulatory effects of this compound on DNA Gyrase-A, Histone Deacetylases (HDACs), or HIV-1 Integrase.

To assess the potential of this compound as an inhibitor or activator of these enzymes, researchers would need to conduct specific enzymatic assays. For instance, a DNA gyrase supercoiling assay could determine the compound's ability to inhibit the enzyme's function, typically reported as an IC50 value. Similarly, histone deacetylase activity assays, often employing a fluorogenic substrate, would be required to measure any inhibitory effects on various HDAC isoforms. For HIV-1 integrase, both strand transfer and 3'-processing assays would be necessary to evaluate the compound's potential as an antiretroviral agent.

Table 1: Hypothetical Data on the Modulation of Relevant Enzymes by this compound (Note: This table is for illustrative purposes only, as no actual data has been found.)

| Enzyme Target | Assay Type | Result (e.g., IC50, Ki) |

| DNA Gyrase-A | Supercoiling Assay | Data Not Available |

| Histone Deacetylases (HDACs) | Fluorometric Assay | Data Not Available |

| HIV-1 Integrase | Strand Transfer Assay | Data Not Available |

Receptor Pharmacology and Ligand-Target Interactions

The interaction of this compound with G-Protein Coupled Receptors (GPCRs) and other receptor targets remains uninvestigated.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

No studies have been published that explore the potential of this compound to act as an allosteric modulator of any GPCR. Such investigations would involve functional assays, such as measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production in the presence of an orthosteric agonist. These studies would be crucial to determine if the compound can positively or negatively modulate the receptor's response to its natural ligand.

Binding Affinity and Selectivity Profiling

There is no available data on the binding affinity (e.g., Ki or Kd values) of this compound for any specific receptor. Radioligand binding assays are the standard method for determining such parameters. Furthermore, a comprehensive selectivity profile, which would involve screening the compound against a panel of different receptors, has not been performed. This profiling is essential to understand the compound's specificity and potential for off-target effects.

Table 2: Illustrative Receptor Binding Affinity and Selectivity Profile for this compound (Note: This table is for illustrative purposes only, as no actual data has been found.)

| Receptor Target | Binding Assay Type | Affinity (Ki/Kd) | Selectivity vs. Other Receptors |

| GPCR Subtype X | Radioligand Displacement | Data Not Available | Data Not Available |

| GPCR Subtype Y | Radioligand Displacement | Data Not Available | Data Not Available |

| GPCR Subtype Z | Radioligand Displacement | Data Not Available | Data Not Available |

Other Reported Biological Activities (e.g., Antimalarial, Antituberculotic, Analgesic)

Scientific literature lacks any reports on the antimalarial, antituberculotic, or analgesic properties of this compound.

To evaluate these potential activities, a series of in vitro and in vivo studies would be necessary. For antimalarial activity, the compound would need to be tested against various strains of Plasmodium falciparum to determine its IC50 value. Antituberculotic activity would be assessed by determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. Finally, analgesic effects would be investigated using animal models of pain, such as the hot plate or writhing tests, to measure the compound's ability to reduce pain responses.

Table 3: Potential Biological Activities of this compound (Note: This table is for illustrative purposes only, as no actual data has been found.)

| Biological Activity | Test System/Model | Endpoint (e.g., IC50, MIC, % Inhibition) |

| Antimalarial | P. falciparum in vitro culture | Data Not Available |

| Antituberculotic | M. tuberculosis MIC assay | Data Not Available |

| Analgesic | Mouse hot plate test | Data Not Available |

Elucidation of Molecular Mechanisms of Action

Cellular and Subcellular Localization Studies of the Compound

There is a notable absence of published research on the cellular and subcellular localization of 4-Chloro-3-hydroxybenzamide. To date, no studies employing methods such as fluorescence microscopy, autoradiography, or subcellular fractionation followed by analytical detection have been reported for this compound. Consequently, its distribution within cells, including its potential accumulation in specific organelles like the mitochondria, nucleus, or endoplasmic reticulum, is currently undetermined.

Signal Transduction Pathway Modulation in Biological Systems

In the absence of identified biological targets, there is no information regarding the modulation of any specific signal transduction pathways by this compound. Understanding how a compound affects signaling cascades such as MAP kinase, NF-κB, or cAMP-dependent pathways is contingent on first identifying its direct molecular interactions, which, as noted, have not been reported for this compound.

Structure-Mechanism Relationships at the Molecular Level

While general structure-activity relationship (SAR) studies have been conducted on various classes of substituted benzamides, a specific analysis of this compound is not available. acs.orgacs.orgnih.gov Such studies on other benzamides have revealed that the nature and position of substituents on the benzene (B151609) ring are critical for their biological activity. For example, electron-withdrawing groups and the placement of hydrogen bond donors and acceptors can significantly influence target binding and efficacy. acs.org

For this compound, the specific contributions of the chloro group at position 4 and the hydroxyl group at position 3 to its potential biological activity have not been elucidated. Molecular docking or crystallography studies, which would provide insight into its binding mode with potential targets, have not been published. Therefore, a definitive understanding of its structure-mechanism relationship at the molecular level is not currently possible.

Table 2: Summary of Mechanistic Data for this compound

| Mechanistic Aspect | Research Findings |

|---|---|

| Primary Targets | No data available. |

| Cellular Localization | No data available. |

| Signaling Pathway Modulation | No data available. |

| Structure-Mechanism Relationship | No specific data available; general principles from related compounds exist but are not directly applicable. |

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification of the 4-Chloro-3-hydroxybenzamide Scaffold and its Substituents

Key modifications often involve:

The Amide (CONH2) Group: The nitrogen atom of the amide can be substituted with various alkyl or aryl groups. For instance, in related scaffolds like hydroxybenzoic acids, the amide is often linked to other chemical moieties, such as sulfonamides, to create more complex derivatives with enhanced biological activities. nih.gov

The Benzene (B151609) Ring: Besides the existing chloro and hydroxy groups, other positions on the benzene ring can be substituted with different functional groups. The introduction of electron-donating groups (like methyl) or additional electron-withdrawing groups (like nitro) can significantly alter the electronic properties of the ring, thereby affecting its interaction with biological targets. learncbse.in The goal is to probe the steric and electronic requirements of the target's binding pocket.

Bioisosteric Replacement: Functional groups within the scaffold can be replaced by other groups with similar physical or chemical properties (bioisosteres). For example, the hydroxyl group could be replaced with a thiol (SH) or an amino (NH2) group to assess the importance of the hydrogen-bonding donor at that position. Similarly, the chloro group could be swapped for a bromine or trifluoromethyl group to fine-tune its size and electronegativity.

These systematic changes allow for the mapping of the chemical space around the core scaffold, providing crucial insights into which structural features are essential for activity and which can be modified to improve drug-like properties.

Influence of Chloro and Hydroxy Group Positioning on Biological Profiles

Different isomers of chloro-hydroxybenzamide exhibit distinct biological profiles. For example, studies on related isomers like 5-chloro-2-hydroxybenzamide have demonstrated significant antimicrobial activity. nih.govresearchgate.net In this specific arrangement, the hydroxyl group at position 2 and the chloro group at position 5 create a unique electronic and steric environment.

The key factors influenced by the positioning include:

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the amide acts as an acceptor. Their spatial relationship, determined by their positions on the ring, is crucial for forming specific interactions with amino acid residues in a protein's active site.

Intramolecular Interactions: The positioning can allow for intramolecular hydrogen bonding, which can lock the molecule into a more rigid conformation. This pre-organization can be favorable for binding to a specific target by reducing the entropic penalty of binding.

Comparing the activity of this compound with its isomers, such as 3-chloro-4-hydroxybenzamide (B3024592) or 5-chloro-2-hydroxybenzamide, is a fundamental SAR strategy to determine the optimal substitution pattern for a desired biological effect. nih.govnih.gov

Derivatization Strategies for Enhancing Potency, Selectivity, and Efficacy

Derivatization is a core strategy in medicinal chemistry used to modify a lead compound like this compound to optimize its pharmacological properties. This involves chemically attaching new functional groups or moieties to the parent scaffold to enhance its performance.

Common derivatization strategies include:

Amide N-Substitution: One of the most frequent modifications involves the amide nitrogen. In a study on the closely related 5-chloro-2-hydroxybenzoic acid scaffold, researchers synthesized a series of derivatives where the amide was linked to various substituted phenyl-sulfonamide moieties. nih.govresearchgate.net This strategy led to the discovery of compounds with potent antimicrobial activity against specific bacterial strains, demonstrating how derivatization can introduce new biological activities or enhance existing ones. nih.gov

Hydroxyl Group Modification: The phenolic hydroxyl group can be converted into an ether or an ester. This modification can serve multiple purposes, such as improving metabolic stability, increasing cell membrane permeability (as in a prodrug strategy), or exploring the necessity of the hydrogen bond-donating capability at that position.

Introduction of New Functional Groups: Adding moieties that can form additional interactions with the target receptor is a common approach to boost potency. This could involve adding basic amines to form salt bridges or extended aromatic systems to engage in pi-stacking interactions.

The overarching goal of these strategies is to improve the therapeutic profile of the molecule by fine-tuning its affinity for the target (potency), minimizing its interaction with other targets (selectivity), and optimizing its absorption, distribution, metabolism, and excretion (ADME) properties (efficacy).

Table 1: Example of Derivatization on a Chloro-Hydroxybenzamide Scaffold This table is based on findings for the isomeric 5-chloro-2-hydroxybenzamide scaffold, illustrating the principles of derivatization.

| Base Scaffold | Derivatization at Amide Group | Target Organism | Resulting Activity | Reference |

| 5-Chloro-2-hydroxybenzoic acid | N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} | Staphylococcus aureus (MRSA) | High Activity (MIC 15.62-31.25 µmol/L) | nih.gov |

| 5-Chloro-2-hydroxybenzaldehyde | Schiff base with 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | High Activity (MIC 1-4 µmol/L) | nih.gov |

Pharmacophore Modeling and Lead Optimization in Drug Design

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For a molecule like this compound, a pharmacophore model would abstract its key features into a 3D map.

A hypothetical pharmacophore model for a this compound derivative might include:

A hydrogen bond donor (from the 3-hydroxy group).

A hydrogen bond acceptor (from the amide's carbonyl oxygen).

An aromatic/hydrophobic region (the chlorinated benzene ring).

This model serves two primary purposes in drug design:

Virtual Screening: The pharmacophore model is used as a 3D query to search large databases of chemical compounds. dovepress.com This process rapidly identifies other molecules, potentially with entirely different chemical scaffolds, that present the same essential features in the correct spatial orientation. These "hits" can then be tested experimentally as new potential drug candidates.

This computational approach significantly accelerates the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success, thereby saving time and resources.

Computational Chemistry and Molecular Modeling in 4 Chloro 3 Hydroxybenzamide Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electron distribution and energy levels within 4-Chloro-3-hydroxybenzamide, which in turn dictate its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies are employed to predict its most stable three-dimensional conformation by optimizing its geometry. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. niscpr.res.inresearchgate.net

Furthermore, DFT is used to compute a range of electronic properties. researchgate.net For instance, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. kfupm.edu.sa This information is vital for predicting how this compound will interact with other molecules, including biological receptors.

| Parameter | Description | Application to this compound |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Predicts the precise bond lengths (e.g., C-Cl, O-H, C=O) and angles, defining the molecule's shape. |

| Vibrational Frequencies | Calculation of theoretical infrared (IR) and Raman spectra. | Helps in the interpretation of experimental spectroscopic data to confirm the molecular structure. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Identifies the electronegative oxygen and chlorine atoms as sites for electrophilic interaction and the hydroxyl proton as a site for nucleophilic interaction. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Quantifies the asymmetric charge distribution, influencing solubility and intermolecular interactions. |

This table is illustrative, based on the application of DFT to similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a key component of QM calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, this analysis can predict its susceptibility to various chemical reactions and its potential for charge transfer interactions within a biological system. kfupm.edu.saijcce.ac.ir

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater ability to donate electrons. The distribution of the HOMO orbital would likely be concentrated on the electron-rich aromatic ring and hydroxyl group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap signifies higher reactivity and polarizability, suggesting the molecule could readily participate in chemical or biological interactions. irjweb.com |

| Global Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and softness, calculated from HOMO/LUMO energies. ijcce.ac.ir | These values provide a quantitative measure of the molecule's overall reactivity profile. irjweb.comresearchgate.net |

This table presents conceptual data based on FMO theory and studies of analogous molecules.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

In the context of this compound, docking simulations can be used to explore its potential as an inhibitor of various enzymes. The process involves placing the 3D structure of the compound into the active site of a target protein and using a scoring function to evaluate the binding energy of different poses. nih.govresearchgate.net A lower, more negative docking score generally indicates a more favorable and stable interaction. mdpi.com The simulation also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Tyrosinase | -7.5 | HIS244, ASN260, SER282 | Hydrogen bonds from the amide and hydroxyl groups; Pi-pi stacking of the benzene (B151609) ring. |

| Cyclooxygenase-2 (COX-2) | -6.8 | ARG120, TYR355, SER530 | Hydrogen bond with ARG120; Hydrophobic interactions within the active site channel. |

| Bacterial DNA Gyrase B | -8.1 | ASP73, ILE78, GLY77 | Hydrogen bonds with the backbone of key residues; Halogen bond from the chlorine atom. mdpi.com |

This is a hypothetical data table illustrating potential docking results for this compound against relevant biological targets.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in a system over time, providing valuable information about the conformational flexibility of both the ligand and the receptor. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose obtained from a docking study. The entire system, including the protein, ligand, and surrounding solvent molecules, is then simulated for a period ranging from nanoseconds to microseconds. nih.gov This allows researchers to assess the stability of the binding pose, observe any conformational changes, and calculate the binding free energy with greater accuracy using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govphyschemres.org The simulation can reveal whether the initial interactions are maintained over time, providing a more realistic assessment of the compound's binding affinity and mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. chalcogen.ro The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, un-synthesized compounds based on their structural features, known as molecular descriptors. chalcogen.ro

To conduct a QSAR study for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. chalcogen.roresearchgate.net Various descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—are calculated for each molecule. Statistical methods, like Partial Least Squares (PLS), are then used to build the predictive model. chalcogen.ro A statistically robust 3D-QSAR model can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity, guiding the design of more potent analogs. plos.org

| Compound ID | R1-Substituent | pIC50 (Experimental) | LogP (Descriptor) | Dipole Moment (Descriptor) | pIC50 (Predicted by Model) |

| 1 | H (this compound) | 5.2 | 1.85 | 3.2 D | 5.1 |

| 2 | -CH3 | 5.5 | 2.30 | 3.4 D | 5.6 |

| 3 | -F | 5.3 | 1.90 | 2.8 D | 5.2 |

| 4 | -NO2 | 6.1 | 1.75 | 5.1 D | 6.0 |

| 5 | -OCH3 | 4.9 | 1.80 | 3.5 D | 4.8 |

This table represents a hypothetical dataset for a QSAR study on this compound analogs.

In Silico ADME/Tox Prediction for Compound Optimization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME/Tox properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process using computational methods can save significant time and resources by flagging compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.gov

For this compound, various in silico models can predict key ADME/Tox parameters. jonuns.comnih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties. For example, models can estimate its oral bioavailability, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing toxic effects such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). frontiersin.org This information is critical for optimizing the lead compound to improve its drug-like properties.

| ADMET Property | Predicted Parameter | Predicted Value/Outcome | Implication for Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May have reasonable permeability across the intestinal wall. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action but lower free drug concentration. | |

| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP450 3A4 Substrate | Yes | Likely to be metabolized by a major drug-metabolizing enzyme. | |

| Excretion | Total Clearance | Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | AMES Toxicity (Mutagenicity) | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG I Inhibition (Cardiotoxicity) | Non-inhibitor | Low risk of causing cardiac arrhythmia. | |

| Hepatotoxicity (Liver Toxicity) | Low risk | Unlikely to cause significant liver damage. |

This table provides illustrative in silico ADMET predictions for this compound based on common computational models.

Applications in Medicinal Chemistry and Pharmaceutical Development

Discovery and Development of Novel Drug Candidates based on the Benzamide (B126) Scaffold

The inherent versatility of the benzamide scaffold has made it a focal point for the design and synthesis of novel drug candidates targeting a variety of diseases. Researchers have extensively modified the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of 4-chloro-benzamide have been investigated as potent inhibitors of several key enzymes implicated in cancer. For instance, a series of novel 4-chloro-benzamide derivatives incorporating a substituted five-membered heteroaryl ring were designed and evaluated as RET kinase inhibitors. ugm.ac.id One of the lead compounds demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels, suggesting its potential as a promising lead for further investigation in cancer therapy. ugm.ac.id Furthermore, novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. These compounds show potential for the treatment of various diseases, including cancer and inflammatory conditions.

The broader benzamide scaffold has also been instrumental in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While specific 4-chloro-3-hydroxybenzamide derivatives as PARP inhibitors are not extensively documented in publicly available research, the general benzamide structure is a common feature in many potent PARP inhibitors used in cancer therapy. This suggests that derivatives of this compound could be explored for this application.

In the realm of metabolic diseases, hydroxybenzamide derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.govgoogle.com One study identified a 3-hydroxy-N-(4-(trifluoromethyl)benzyl)benzamide (WO3i) that exhibited significant β-cell protective activity by suppressing the unfolded protein response. nih.govnih.gov This highlights the potential of the hydroxybenzamide core, including the 4-chloro-3-hydroxy variant, in developing novel therapeutics for diabetes. nih.govgoogle.com

The following table summarizes selected research findings on the therapeutic potential of benzamide derivatives:

| Compound Class | Target | Therapeutic Area | Key Findings |

| 4-Chloro-benzamide derivatives | RET kinase | Cancer | A lead compound strongly inhibited RET kinase activity in both molecular and cellular assays. ugm.ac.id |

| 4-Chloro-N-phenyl benzamide derivatives | p38α MAP kinase | Cancer, Inflammatory Diseases | Identified as potent inhibitors with potential therapeutic applications. |

| Hydroxybenzamide derivatives | Pancreatic β-cells (ER stress) | Diabetes | A lead compound, WO3i, showed significant protective effects against ER stress-induced β-cell death. nih.govnih.gov |

Utility as Key Intermediates in Pharmaceutical Synthesis

The chemical structure of this compound, with its reactive functional groups, makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The chloro, hydroxyl, and amide moieties offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

A prominent example of the utility of a closely related derivative is in the synthesis of the antihypertensive drug Indapamide. The industrial preparation of Indapamide involves the use of 4-chloro-3-sulfamoylbenzoyl chloride, which is structurally similar to a derivative of this compound. justia.comvibrantpharma.comgoogle.com This underscores the importance of the 4-chloro-substituted benzoyl scaffold as a key building block in the synthesis of established drugs. justia.comvibrantpharma.comgoogle.com

Furthermore, the synthesis of various bioactive molecules often relies on intermediates with similar substitution patterns. For instance, 3-chloro-4-hydroxybenzaldehyde, a related compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and chemical compounds. nih.gov This highlights the synthetic value of the 3-chloro-4-hydroxy phenyl motif present in this compound.

The versatility of such intermediates is further demonstrated in the synthesis of complex heterocyclic systems. While not a direct use of this compound, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline showcases the utility of chlorinated aromatic compounds in building intricate drug-like molecules.

The following table provides examples of related compounds used as key intermediates in pharmaceutical synthesis:

| Intermediate | Final Product/Target | Therapeutic Class |

| 4-Chloro-3-sulfamoylbenzoyl chloride | Indapamide | Antihypertensive |

| 3-Chloro-4-hydroxybenzaldehyde | Various pharmaceutical compounds | - |

| 4,7-Dichloroquinoline | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Investigational |

Contributions to Agrochemical and Material Science Innovations

While the primary focus of research on benzamide derivatives has been in medicinal chemistry, the unique properties of compounds like this compound also suggest potential applications in agrochemical and material science.

In the field of agrochemicals, the development of new pesticides and herbicides is crucial for crop protection. The synthesis of some amide derivatives has been explored for their potential insecticide and antibacterial activities. Although direct use of this compound is not widely reported, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide), an anthelmintic agent used in veterinary medicine, originates from related chlorinated phenols, indicating the potential of such scaffolds in developing agrochemical agents. rsc.org Additionally, certain pesticide preparations are designed to contain active ingredients that can form associations with amines, a category that includes benzamide derivatives.

In material science, the incorporation of functional monomers can impart desirable properties to polymers. Hydroxybenzoic acids and their derivatives are known to be used in the synthesis of functional polymers. For example, biosourced functional hydroxybenzoate-co-lactide polymers have been developed that exhibit antimicrobial activity. nih.gov The presence of both a hydroxyl and a chloro group on the aromatic ring of this compound could make it a candidate for creating polymers with specific thermal, mechanical, or biological properties. The synthesis of coordination polymers using 4-hydroxybenzoic acid anions also points to the potential of its derivatives in creating novel materials with interesting structural and functional properties.

Intellectual Property and Patent Trends Related to this compound Derivatives

The intellectual property landscape surrounding this compound and its derivatives reflects the compound's potential in various applications, particularly in medicinal chemistry. A review of patent literature reveals a focus on the development of novel therapeutic agents.

Patents have been granted for 4-hydroxybenzamide drug derivatives, indicating commercial interest in this class of compounds for therapeutic purposes. google.com A significant number of patents are directed towards kinase inhibitors, a major class of cancer drugs. For example, patents have been filed for pyridine (B92270) derivatives as RET kinase inhibitors, which include compounds with a 4-chloro-benzamide scaffold. This trend highlights the perceived value of this structural motif in developing targeted cancer therapies.

The patenting activity also extends to the processes for synthesizing key pharmaceutical intermediates. For instance, patents exist for the industrial preparation of compounds like Indapamide, which utilize precursors structurally related to this compound. justia.com This indicates the commercial importance of efficient synthetic routes to access these valuable molecules.

Recent patent trends suggest a continued interest in the development of kinase inhibitors and other targeted therapies. The exploration of novel scaffolds and substitution patterns, including those related to this compound, is likely to continue as researchers seek to develop more effective and selective drugs. The patent landscape serves as a valuable indicator of the areas of most active research and commercial development for this class of compounds.

Future Directions and Research Challenges

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of benzamide (B126) derivatives, including 4-Chloro-3-hydroxybenzamide, is an area ripe for innovation, with a strong emphasis on green chemistry principles. Traditional synthetic methods are often effective but may rely on harsh reagents, toxic solvents, and energy-intensive conditions. The future of synthesizing these compounds lies in developing methodologies that are not only efficient but also environmentally benign.

Key approaches in sustainable synthesis include:

Biocatalysis : The use of enzymes, such as nitrile hydratase or lipase, offers a highly selective and efficient means of forming amide bonds under mild, aqueous conditions. nih.govacs.orgnih.gov This approach minimizes waste and avoids the use of hazardous chemical reagents. The combination of chemo- and biocatalytic steps into one-pot processes represents a particularly promising avenue. nih.gov

Green Solvents : Moving away from conventional organic solvents to greener alternatives like water, ethanol, or deep eutectic solvents (DES) can significantly reduce the environmental impact of synthesis. chemmethod.comnih.gov Some methods have demonstrated high yields for benzimidazole (B57391) synthesis, a related heterocyclic structure, using a DES that acts as both the solvent and a reactant. nih.gov

Catalyst-Free Methods : Research into catalyst-free reactions, often facilitated by microwave irradiation or conducted in environmentally friendly solvents like water, is gaining traction. sharif.edu These methods offer advantages such as shorter reaction times, simplified work-up procedures, and the elimination of potentially toxic metal catalysts.

Direct Carboxamidation : Novel methods like the direct Friedel-Crafts carboxamidation of arenes using inexpensive reagents like cyanoguanidine in a superacid medium present an alternative to traditional multi-step syntheses. nih.gov

The primary challenge in this area is adapting these sustainable methods to achieve high yields and purity for the specific substitution pattern of this compound, ensuring the processes are scalable and economically viable for potential large-scale production.

Deeper Mechanistic Understanding at the Molecular and Cellular Levels

While various biological activities are reported for benzamide derivatives, a precise understanding of how this compound interacts with biological targets at a molecular and cellular level is crucial for its development. Future research will focus on elucidating its specific mechanism of action.

Potential mechanisms and targets for benzamide scaffolds include:

Enzyme Inhibition : Benzamides are known to inhibit a wide range of enzymes. For instance, benzamide riboside is metabolized into an NAD analogue that inhibits IMP dehydrogenase, a key enzyme in purine (B94841) nucleotide synthesis. nih.gov Other benzamide derivatives have been shown to target histone deacetylases (HDACs), tubulin, and various kinases. nih.govnih.govnih.gov

Protein-Protein Interactions : Some benzamides may function by disrupting critical protein-protein interactions. For example, certain derivatives have been developed to inhibit the influenza A nucleoprotein (NP), preventing its nuclear accumulation and blocking viral replication. scirp.org

Receptor Antagonism : Substituted benzamides have been investigated as potent antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, indicating their potential as neuroleptic agents. acs.org

To clarify these mechanisms, researchers are increasingly employing computational methods alongside experimental studies. Molecular docking and dynamic simulations are used to predict how these molecules bind to the active sites of enzymes and to understand the key interactions that confer their inhibitory activity. nih.govbenthamdirect.comresearchgate.net These in silico studies help in rational drug design and in interpreting structure-activity relationship (SAR) data. niscpr.res.in The challenge is to identify the specific, primary target(s) of this compound and validate these interactions through rigorous biochemical and cellular assays.

Development of Highly Selective and Potent Analogs with Improved Pharmacological Profiles

The core structure of this compound serves as a starting point for the development of analogs with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to optimize its biological activity. acs.orgnih.gov

A notable example involves the development of analogs of the closely related 5-chloro-2-hydroxybenzamide structure as inhibitors of human adenovirus (HAdV). acs.org In this research, modifications to the parent compound led to the identification of analogs with significantly improved antiviral activity and a higher selectivity index, which is a critical measure of a compound's therapeutic window. acs.org

Key findings from SAR studies on various benzamide series include:

The position and nature of substituents on the phenyl ring can dramatically influence potency and selectivity for a given target. nih.govnih.gov

Modifications to the benzamide core can switch the target class, for example from a kinase inhibitor to a tubulin inhibitor. nih.govnih.gov

Altering linker lengths and terminal groups can fine-tune binding affinity and cellular activity, as seen in the development of HDAC inhibitors. nih.gov

The goal is to create analogs that not only have high affinity for their intended target but also exhibit favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. A successful analog, for instance, might demonstrate good metabolic stability in plasma and liver microsomes and low inhibition of key metabolic enzymes like CYP3A4, making it a more viable candidate for further development. nih.gov

| Compound | Modification | Anti-HAdV Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

|---|---|---|---|---|

| Lead Compound (Niclosamide) | - | 0.50 | 25.0 | 50 |

| Analog 15 | Structural Modification | 0.27 | 156.8 | >580 |